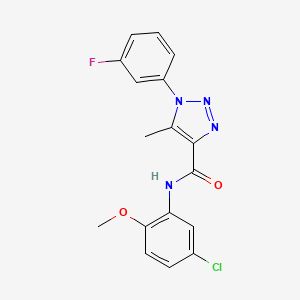
N-(3-ethynylphenyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-ethynylphenyl)cyclohexanecarboxamide is a synthetic compound with the molecular formula C15H17NO and a molecular weight of 227.30 . It has gained significant interest in recent years due to its potential use in various fields of research and industry.
Physical And Chemical Properties Analysis
The physical and chemical properties of N-(3-ethynylphenyl)cyclohexanecarboxamide include a molecular weight of 227.30 and a molecular formula of C15H17NO . Further analysis may require additional experimental data.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of cyclohexanecarboxamide derivatives and their complexes. For example, the synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives have been reported, where derivatives with various aryl substituents were synthesized and characterized by elemental analyses, IR spectroscopy, 1H-NMR spectroscopy, and, in some cases, single-crystal X-ray diffraction studies. These compounds have shown interesting structural properties, such as the chair conformation of the cyclohexane ring and the stabilization of molecular conformation by intramolecular hydrogen bonds, forming pseudo-six-membered rings (Özer et al., 2009).
Luminescent Properties for Optoelectronic Devices
The development of functional ethynyl-pyrene derivatives, through di- and tetra-substitutions with ethynylphenyl fragments, has led to materials with tunable photoluminescence properties. These properties are influenced by the substitution pattern and the state of matter, showcasing potential applications in optoelectronic devices such as field-effect transistors and fluorescent gels. The pronounced luminescence properties of these compounds, particularly in mesophase textures with flower-like patterns, highlight their utility in creating advanced materials for optoelectronic applications (Diring et al., 2009).
Hydrogen Bonding Patterns
Research on hydrogen bonding patterns in a series of 1-arylcycloalkanecarboxamides, including structures closely related to N-(3-ethynylphenyl)cyclohexanecarboxamide, has provided insights into the influence of hydrogen bonding on molecular conformation and crystal packing. The primary hydrogen-bonded motif consists of centrosymmetric or non-centrosymmetric dimers, linking into infinite chains or two-dimensional sheets, depending on the compound. This understanding of hydrogen bonding patterns is crucial for predicting and designing the properties of similar compounds in various applications (Lemmerer & Michael, 2008).
Antimelanoma Activity
Studies on analogues of N-acetyl-4-S-cysteaminylphenol, a compound structurally related to N-(3-ethynylphenyl)cyclohexanecarboxamide, have shown promising antimelanoma activity. By varying the acyl portion of the amide, researchers aimed to increase the lipophilicity and, consequently, the melanoma activity of these compounds. Some analogues demonstrated improved selectivity and a lack of cytotoxicity on non-melanotic cell lines, indicating potential for targeted cancer therapy applications (Lant et al., 2000).
Eigenschaften
IUPAC Name |
N-(3-ethynylphenyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-2-12-7-6-10-14(11-12)16-15(17)13-8-4-3-5-9-13/h1,6-7,10-11,13H,3-5,8-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHRQLRGQOPRJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethynylphenyl)cyclohexanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


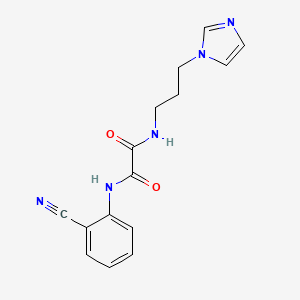
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2537042.png)
![2-[2-(benzyloxy)phenoxy]-N-(cyanomethyl)acetamide](/img/structure/B2537044.png)
![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide](/img/structure/B2537045.png)
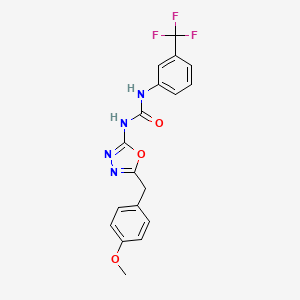

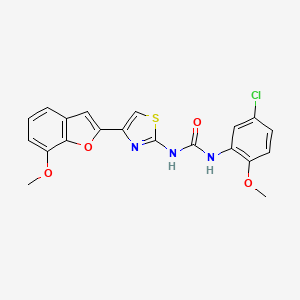
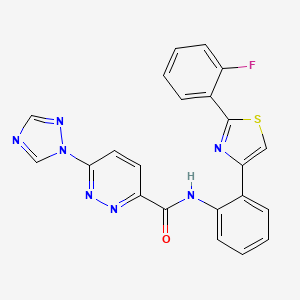

![N-(3,5-dimethoxyphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2537053.png)
![N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2537054.png)

